3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the functionalization of quinoxaline derivatives. One common method involves the selective alkylation of quinoxalin-2(1H)-one with hydrocarbons using di-tert-butyl peroxide as an alkoxyl radical mediator . This approach allows for the formation of the desired compound under mild conditions with good functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-effective synthesis are often applied to scale up the production of such compounds. This includes optimizing reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Cinnoline: Structurally related to quinoxaline but with different biological activities.
Uniqueness
3-(Quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the quinoxaline and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 3-quinoxalin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)22-16(21)20-9-8-12(11-20)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3 |
InChI Key |
PIFDYHBZNSTMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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